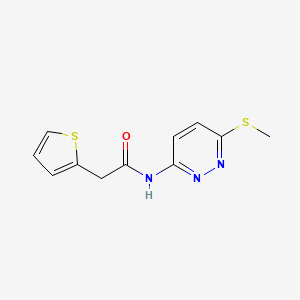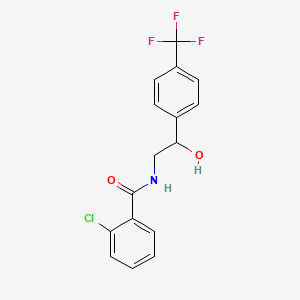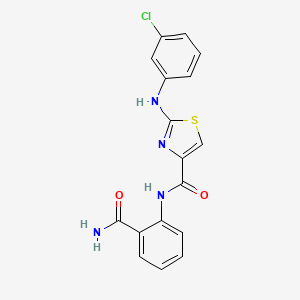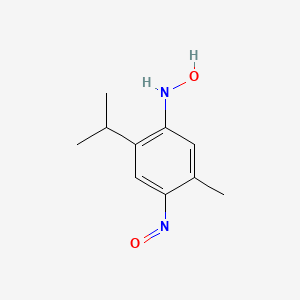
N-(1-Cyanocyclobutyl)-2-(2-fluorophenoxy)-N-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-Cyanocyclobutyl)-2-(2-fluorophenoxy)-N-methylbutanamide, also known as CPP-115, is a synthetic compound that belongs to the class of GABA aminotransferase inhibitors. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety.
Scientific Research Applications
Matrix Metalloproteinase Inhibition for PET Imaging
Research on derivatives of MMP inhibitors, like CGS 27023A, for PET imaging purposes demonstrates the utility of structurally complex molecules in tracking biological processes and disease states. One study described the radiosynthesis of an 18F-labelled derivative, highlighting its potential in small-animal PET studies for disease diagnosis or progression monitoring (Wagner et al., 2009).
Fluorescent Probes for Hydrazine Detection
Another study focused on the synthesis of a fluorescent probe for hydrazine detection in biological and water samples, utilizing a dicyanoisophorone fluorescent group. This research underscores the environmental and health monitoring applications of advanced chemical sensors (Zhu et al., 2019).
Temperature Monitoring in Organic Solvents
Fluorophores have been developed for temperature-dependent emission spectra, aiding in nonintrusive temperature measurements of organic solvents. Such innovations are crucial for various industrial and research applications, ensuring precise control over chemical processes (Lou et al., 1997).
Cyclization Reactions in Organic Synthesis
The exploration of base-catalyzed cyclization offers a new approach to synthesizing cyclopropanecarboxamides, showcasing the intricate chemical reactions possible with sophisticated organic molecules for potential drug development or material science applications (Mekhael et al., 2011).
Michael Acceptors in Anti-Inflammatory Agents
Investigations into novel monocyclic cyanoenones reveal their chemical reactivity and biological potency as Michael acceptors, highlighting the intersection of organic chemistry and pharmacology in developing new therapeutic agents (Zheng et al., 2012).
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(2-fluorophenoxy)-N-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c1-3-13(21-14-8-5-4-7-12(14)17)15(20)19(2)16(11-18)9-6-10-16/h4-5,7-8,13H,3,6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKFXQRLCFHXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C1(CCC1)C#N)OC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclobutyl)-2-(2-fluorophenoxy)-N-methylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-(N-methyl-N-phenylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2556939.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2556940.png)


![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2556945.png)
